Ranbezolid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C21H24FN5O6 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1 |
InChIキー |
PWHNTOQANLCTHN-KRWDZBQOSA-N |
異性体SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F |
正規SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F |
同義語 |
anbezolid RBX 7644 RBX-7644 RBX7644 |
製品の起源 |
United States |
Foundational & Exploratory
Ranbezolid mechanism of action against bacterial protein synthesis
An In-depth Technical Guide on the Core Mechanism of Action of Ranbezolid Against Bacterial Protein Synthesis
Executive Summary
This compound is a member of the oxazolidinone class of antibiotics, synthetic antimicrobial agents effective against a wide spectrum of gram-positive bacteria, including multidrug-resistant strains.[1][2] Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis at a very early stage, a mode of action distinct from most other ribosome-targeting antibiotics.[1][3] This guide provides a detailed technical overview of this compound's interaction with the bacterial ribosome, the specific step of protein synthesis it inhibits, and the experimental methodologies used to elucidate this mechanism. This compound demonstrates potent and selective inhibition of bacterial ribosomes, with molecular modeling studies suggesting a higher binding affinity than its predecessor, linezolid, potentially explaining its enhanced antibacterial activity.[1][4]
Core Mechanism of Action: Inhibition of the Initiation Complex
The central mechanism of this compound's antibacterial activity is the disruption of the initiation phase of protein synthesis.[1][5] This process is fundamental for translating messenger RNA (mRNA) into protein and involves the assembly of the ribosomal subunits, mRNA, and the initiator tRNA.
Binding to the 50S Ribosomal Subunit
This compound selectively targets the large 50S ribosomal subunit in bacteria.[1][6][7] Its binding site is located at the peptidyl transferase center (PTC), a critical region within the 23S rRNA responsible for catalyzing peptide bond formation.[1][2][8] By occupying this site, this compound sterically hinders the proper positioning of transfer RNAs (tRNAs).[9][10]
Preventing Formation of the 70S Initiation Complex
Bacterial protein synthesis initiation begins with the formation of a pre-initiation complex, involving the small 30S subunit, mRNA, initiation factors (IFs), and a specialized initiator tRNA carrying N-formylmethionine (fMet-tRNA).[11][12][13] The 50S subunit then joins this complex to form the functional 70S initiation complex, with the fMet-tRNA positioned at the ribosomal P (peptidyl) site.[11][14]
This compound's action is to prevent the formation of this crucial N-formylmethionyl-tRNA-ribosome-mRNA ternary complex.[1][5] By binding to the P site on the 50S subunit, it interferes with the binding of the initiator fMet-tRNA, thereby stalling protein synthesis before the first peptide bond can even be formed.[1][6] This early-stage inhibition is a hallmark of the oxazolidinone class and contributes to the lack of cross-resistance with other antibiotic classes that typically inhibit the elongation phase of protein synthesis.[3]
Molecular Interactions and Potency
Molecular modeling studies have provided insight into the specific interactions between this compound and the bacterial ribosome, explaining its potent activity.
-
Core Binding: Like other oxazolidinones, this compound fits into the active site of the ribosome in a manner similar to linezolid.[1][4]
-
Enhanced Interaction: The distinguishing feature of this compound is its nitrofuran ring. This moiety extends toward nucleotides C2507, G2583, and U2584 of the 23S rRNA.[1][4][15]
-
Hydrogen Bonding: The nitro group on this ring is predicted to form a hydrogen bond with the base of G2583.[1][4] These additional van der Waals and hydrogen bonding interactions are believed to result in a tighter binding to the ribosome, offering a plausible explanation for this compound's superior antibacterial activity and potency compared to linezolid.[1]
Quantitative Data Summary
Experimental data highlights this compound's potency and selectivity for bacterial ribosomes over their mammalian counterparts.
Table 1: In Vitro Inhibition of Protein Synthesis
| Compound | Assay System | Measured Value | Result | Citation |
|---|---|---|---|---|
| This compound | Bacterial Cell-Free Transcription/Translation | IC₅₀ | 17 µM | [1] |
| Linezolid | Bacterial Cell-Free Transcription/Translation | IC₅₀ | 100 µM | [1] |
| This compound | Mammalian Cell-Free Translation | IC₅₀ | >1000 µM | [1] |
| Linezolid | Mammalian Cell-Free Translation | IC₅₀ | >1000 µM |[1] |
Table 2: Molecular Modeling and Binding Affinity
| Compound | Parameter | Result | Citation |
|---|---|---|---|
| This compound | Theoretical Binding Affinity (Total Score) | 6.9 | [1][4] |
| Linezolid | Theoretical Binding Affinity (Total Score) | 5.2 |[1][4] |
Key Experimental Protocols
The mechanism of this compound was elucidated through several key experimental procedures.
Macromolecular Synthesis Inhibition Assay
This assay determines the specific cellular process targeted by an antibiotic by measuring the incorporation of radiolabeled precursors into major macromolecules (protein, DNA, RNA, cell wall, and lipids).
Methodology:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis) to the mid-logarithmic phase.
-
Drug Exposure: Add this compound or a control antibiotic at a specified concentration (e.g., 1 µg/ml).
-
Radiolabeling: Simultaneously, add specific radiolabeled precursors to aliquots of the culture. For protein synthesis, [¹⁴C]isoleucine is used. Other precursors include [³H]thymidine (DNA), [³H]uridine (RNA), [³H]N-acetylglucosamine (cell wall), and [¹⁴C]acetate (lipids).
-
Incubation and Sampling: Incubate the cultures and take samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA), which precipitates the large macromolecules.
-
Quantification: Collect the precipitate on filters, wash, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Plot the incorporated radioactivity over time for each macromolecule in the presence and absence of the drug to identify the inhibited pathway. This compound shows a potent and primary inhibition of [¹⁴C]isoleucine incorporation, confirming it as a protein synthesis inhibitor.[1]
In Vitro Cell-Free Transcription and Translation Assay
This assay is used to confirm direct inhibition of the ribosomal machinery and to determine the drug's selectivity for bacterial versus mammalian ribosomes. It uses a cell extract (S30) containing all the necessary components for transcription and translation.
Methodology:
-
Prepare S30 Extract: Prepare a crude cell-free extract from a bacterial source (e.g., E. coli) and, for selectivity testing, from a mammalian source (e.g., rabbit reticulocyte lysate).
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase), amino acids, and an energy source (ATP, GTP).
-
Drug Addition: Add varying concentrations of this compound or linezolid to the reaction mixtures.
-
Incubation: Incubate the mixtures under conditions that allow for coupled transcription and translation to occur.
-
Measure Reporter Activity: Quantify the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring the resulting luminescence with a luminometer.
-
Calculate IC₅₀: Plot the reporter activity against the drug concentration to determine the 50% inhibitory concentration (IC₅₀). This assay demonstrated that this compound is a significantly more potent inhibitor of the bacterial system than linezolid and shows high selectivity, with minimal effect on the mammalian system.[1]
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action. It targets the 50S ribosomal subunit and prevents the formation of the 70S initiation complex, a crucial first step in protein synthesis.[1] Its unique nitrofuran moiety appears to enhance its binding affinity to the ribosome, resulting in greater potency compared to other oxazolidinones like linezolid.[1][4] The high selectivity of this compound for bacterial over mammalian ribosomes, as demonstrated in cell-free assays, underscores its potential as a targeted antibacterial agent.[1] This detailed understanding of its core mechanism is vital for researchers and drug development professionals working to combat antimicrobial resistance.
References
- 1. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. upload.orthobullets.com [upload.orthobullets.com]
- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Protein Synthesis (Translation) | Microbiology [courses.lumenlearning.com]
- 12. byjus.com [byjus.com]
- 13. 11.4 Protein Synthesis (Translation) - Microbiology | OpenStax [openstax.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Ranbezolid: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of Ranbezolid (RBx7644), an investigational oxazolidinone antibacterial agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Chemical Identity and Structure
This compound is a synthetic oxazolidinone antibiotic.[1] Its chemical identity is defined by its specific IUPAC name, CAS registry number, and molecular formula. The structural identifiers, including SMILES and InChI strings, provide a complete and unambiguous representation of its molecular architecture.
A 2D representation of the this compound chemical structure is presented below:
(Image of this compound's 2D chemical structure would be placed here in a full whitepaper)
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | N-{[(5S)-3-(3-Fluoro-4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | [1][2] |
| CAS Number | 392659-38-0 (Free Base) | [1] |
| Chemical Formula | C21H24FN5O6 | [1][2] |
| Molar Mass | 461.450 g·mol−1 | [1] |
| SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)c2ccc(N3CCN(Cc4oc(cc4)--INVALID-LINK--[O-])CC3)c(F)c2 | [1] |
| InChI | InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1 | [1] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient are critical to its formulation, delivery, and pharmacokinetic profile. While comprehensive experimental data for this compound is limited due to its investigational status, available data and calculated parameters are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical Form | Light yellow crystalline solid (Hydrochloride salt) | [3] |
| Melting Point | 136 °C (Free Base) | [3] |
| 207–209 °C (Hydrochloride salt) | [3] | |
| Calculated logP (XLogP) | 1.52 | [4] |
| Aqueous Solubility | Data not available (Generally low for oxazolidinones) | [5][6] |
| pKa | Data not available | |
| Hydrogen Bond Acceptors | 7 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 8 | [4] |
| Topological Polar Surface Area | 121.4 Ų | [4] |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis, a mechanism characteristic of the oxazolidinone class.[7] It specifically targets the 50S ribosomal subunit. The process involves this compound binding to the 23S rRNA component of the 50S subunit, at the peptidyl transferase center (P-site). This action interferes with the formation of the functional 70S initiation complex, which is a critical step in the initiation of protein synthesis. By preventing the binding of the initiator fMet-tRNA to the P-site, this compound effectively halts the translation process, leading to the cessation of bacterial growth.[7][8] In some bacterial species, such as S. epidermidis, this compound has also demonstrated secondary inhibitory effects on cell wall and lipid synthesis.[7]
Key Experimental Protocols
The characterization of this compound's activity and properties relies on standardized experimental protocols. The methodologies for key assays are detailed below.
Macromolecular Synthesis Inhibition Assay
This assay determines the specific cellular processes targeted by an antibacterial agent.
Methodology:
-
Bacterial cultures (e.g., Staphylococcus aureus, Staphylococcus epidermidis) are grown to the mid-logarithmic phase.
-
The culture is divided into aliquots, and specific radiolabeled precursors are added to each to monitor the synthesis of different macromolecules:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [¹⁴C]isoleucine
-
Cell Wall Synthesis: [³H]N-acetylglucosamine
-
Lipid Synthesis: [¹⁴C]acetate
-
-
This compound (at its Minimum Inhibitory Concentration, MIC) is added to the experimental samples. A control group without the antibiotic is also maintained.
-
Samples are incubated, and at various time points (e.g., 0, 30, 60 minutes), aliquots are taken.
-
Macromolecules are precipitated using ice-cold trichloroacetic acid (TCA).
-
The precipitate is collected on glass fiber filters and washed.
-
The radioactivity incorporated into the macromolecules is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to the untreated controls.[7]
In Vitro Cell-Free Transcription and Translation Assay
This assay confirms the inhibition of protein synthesis at the ribosomal level, independent of cellular uptake or metabolism.
Methodology:
-
A cell-free extract (S30 extract) containing ribosomes and other necessary translational machinery is prepared from a bacterial source (e.g., S. aureus).
-
A reaction mixture is prepared containing the S30 extract, a DNA template (e.g., a plasmid encoding a reporter gene like luciferase), amino acids (including a radiolabeled one like [³⁵S]methionine), and an energy source (ATP, GTP).
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The mixtures are incubated at 37°C to allow for coupled transcription and translation.
-
The reaction is stopped, and the newly synthesized, radiolabeled proteins are precipitated using TCA.
-
The amount of incorporated radioactivity is measured to determine the level of protein synthesis.
-
The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration.[7]
Determination of Physicochemical Properties (General Protocols)
While specific experimental reports for this compound's solubility and pKa are not publicly available, the following are standard methodologies for their determination.
Aqueous Solubility (Shake-Flask Method):
-
An excess amount of solid this compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
The resulting suspension is agitated in a sealed flask at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] This concentration represents the thermodynamic solubility.
Acid Dissociation Constant (pKa) (Potentiometric Titration):
-
A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or ethanol) if aqueous solubility is low.
-
The solution is acidified with a standard solution of a strong acid (e.g., HCl).
-
A standard solution of a strong base (e.g., NaOH) is gradually added to the solution using a burette.
-
The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is generated. The pKa value(s) can be determined from the inflection point(s) of this curve.
Biological Activity Data
This compound has demonstrated potent in vitro activity against a range of clinically important pathogens.
Table 3: In Vitro Activity of this compound
| Parameter | Organism(s) | Value | Reference |
| MIC₅₀ | Anaerobic Bacteria (306 isolates) | 0.03 µg/mL | [8][10] |
| MIC₉₀ | Anaerobic Bacteria (306 isolates) | 0.5 µg/mL | [8][10] |
| MIC | S. aureus ATCC 25923 | 1.0 µg/mL | [7] |
| MIC | S. epidermidis ATCC 23760 (MRSE) | 1.0 µg/mL | [7] |
| IC₅₀ (In Vitro Translation) | Bacterial Ribosomes | 17 µM | [7] |
| Time-Kill Kinetics | S. epidermidis (at 4x MIC) | Bactericidal effect observed at 6 hours | [7][11] |
| Time-Kill Kinetics | S. aureus (up to 8x MIC) | Primarily bacteriostatic | [7][11] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ranbezolid: A Next-Generation Oxazolidinone Antibacterial Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranbezolid is a promising next-generation oxazolidinone antibacterial agent demonstrating potent activity against a wide spectrum of pathogenic bacteria. As a member of the oxazolidinone class, its primary mechanism of action involves the inhibition of bacterial protein synthesis, a critical process for bacterial viability. This technical guide provides an in-depth overview of this compound, consolidating available data on its antimicrobial spectrum, mechanism of action, and experimental evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel antibacterial therapies.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of new and effective antimicrobial agents. The oxazolidinones represent a clinically important class of synthetic antibiotics with a unique mechanism of action that confers activity against many multidrug-resistant Gram-positive pathogens. Linezolid, the first approved oxazolidinone, has been a valuable therapeutic option, but the emergence of resistance and the desire for improved pharmacological properties have driven the search for next-generation compounds. This compound has emerged from these efforts as a potent candidate with a broad spectrum of activity. This document details the technical aspects of this compound, providing a foundation for further research and development.
Mechanism of Action
This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis.[1][2] This is a distinct mechanism compared to many other antibiotic classes that target protein synthesis at later stages.
The primary target of this compound is the 50S ribosomal subunit. By binding to a specific site on the 23S rRNA of the 50S subunit, this compound prevents the formation of the functional 70S initiation complex.[1][2] This complex, comprising the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA), is essential for the commencement of protein translation. The binding of this compound to the 50S subunit sterically hinders the proper positioning of the fMet-tRNA in the ribosomal P-site, thereby arresting protein synthesis before it begins.[1]
Interestingly, some studies suggest that this compound may possess a secondary mode of action, particularly against Staphylococcus epidermidis. Evidence indicates that it can also inhibit cell wall and lipid synthesis in this organism, an effect not typically associated with oxazolidinones.[1][2] This multi-target activity could contribute to its potent bactericidal effect observed against certain strains.[1]
Diagram of this compound's primary mechanism of action on the bacterial ribosome.
Antimicrobial Spectrum
This compound has demonstrated a broad spectrum of activity against a variety of clinically significant pathogens, particularly Gram-positive bacteria, including those resistant to other classes of antibiotics. It also exhibits notable activity against anaerobic bacteria.[1][3]
In Vitro Activity
The in vitro potency of this compound has been evaluated against a range of bacterial isolates. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.
Table 1: In Vitro Activity of this compound against Anaerobic Bacteria [3]
| Bacterial Species (n) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) |
| Gram-Negative Anaerobes | ||||
| Bacteroides fragilis group (100) | 0.25 | 0.5 | 2 | 4 |
| Prevotella/Porphyromonas spp. (50) | ≤0.008 | 0.015 | 0.5 | 1 |
| Fusobacterium spp. (30) | 0.03 | 0.125 | 0.25 | 0.5 |
| Gram-Positive Anaerobes | ||||
| Clostridium difficile (25) | 0.25 | 0.5 | 2 | 4 |
| Clostridium perfringens (25) | 0.125 | 0.25 | 1 | 2 |
| Peptostreptococcus spp. (50) | 0.125 | 0.25 | 1 | 1 |
| Propionibacterium acnes (26) | 0.06 | 0.125 | 0.5 | 0.5 |
Table 2: In Vitro Activity of this compound against Staphylococci [1]
| Bacterial Species | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 1 | 2 |
| Staphylococcus epidermidis 23760 (MRSE) | 1 | 2 |
Note: The provided data is based on a limited number of publicly available studies. A more comprehensive understanding of this compound's activity would require testing against a broader panel of clinical isolates, including various species of Streptococcus and Enterococcus.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic parameters for this compound in humans are not extensively available in the public domain. Preclinical studies have been conducted, but specific data on Cmax, Tmax, AUC, and elimination half-life have not been published.[4] For the oxazolidinone class in general, these agents typically exhibit good oral bioavailability and tissue penetration.[5][6][7][8] The primary pharmacodynamic parameter associated with the efficacy of oxazolidinones is the time that the free drug concentration remains above the MIC (%fT > MIC).[6]
Further research and clinical trial publications are needed to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the evaluation of oxazolidinone antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow for MIC determination by broth microdilution.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Drug Dilution: The test compound (this compound) is serially diluted (typically 2-fold) in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Workflow for a time-kill kinetics assay.
Protocol:
-
Culture Preparation: A bacterial culture is grown to the logarithmic phase and diluted to a starting inoculum of approximately 5 x 105 CFU/mL.
-
Antibiotic Exposure: The test antibiotic is added at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted and plated on agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL.
-
Data Analysis: The log10 CFU/mL is plotted against time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Resistance Mechanisms
Resistance to oxazolidinones, including linezolid, can emerge through several mechanisms. The most common is mutations in the V domain of the 23S rRNA, which is the binding site for these drugs. Another mechanism involves mutations in the genes encoding ribosomal proteins L3 and L4. More recently, a transferable resistance mechanism mediated by the cfr (chloramphenicol-florfenicol resistance) gene has been identified. The cfr gene encodes an enzyme that methylates the 23S rRNA at the drug-binding site, leading to reduced drug affinity. The potential for these resistance mechanisms to affect this compound susceptibility warrants further investigation.
Conclusion
This compound is a potent, next-generation oxazolidinone with a promising antimicrobial profile. Its primary mechanism of inhibiting bacterial protein synthesis, potentially coupled with a secondary mode of action against cell wall and lipid synthesis in certain organisms, makes it an attractive candidate for further development. The available in vitro data demonstrates excellent activity against a range of Gram-positive and anaerobic bacteria. However, to fully realize its clinical potential, further studies are required to elucidate its complete pharmacokinetic and pharmacodynamic profile, establish its efficacy and safety in clinical trials, and understand the potential for resistance development. This technical guide provides a solid foundation of the current knowledge on this compound, serving as a valuable resource for the scientific community dedicated to combating antimicrobial resistance.
References
- 1. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical population pharmacokinetics and toxicodynamics of linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nelsonlabs.com [nelsonlabs.com]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Ranbezolid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of Ranbezolid, a novel oxazolidinone antibiotic. These guidelines are intended to assist researchers, scientists, and drug development professionals in assessing the in vitro potency of this compound against a variety of bacterial pathogens. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction to this compound
This compound is an oxazolidinone antibacterial agent that exhibits potent activity primarily against Gram-positive bacteria and a broad spectrum of anaerobic bacteria.[1][2][3] Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis at an early stage, specifically by binding to the 50S ribosomal subunit.[4] This unique mechanism of action makes it a valuable agent against multidrug-resistant organisms. Accurate and reproducible determination of its MIC is crucial for preclinical and clinical development, resistance monitoring, and guiding therapeutic use.
Data Presentation: this compound MIC Values
The following tables summarize the MIC values of this compound against various clinically significant bacterial species as reported in the scientific literature. These values were predominantly determined using the agar dilution method.
Table 1: In Vitro Activity of this compound against Aerobic Gram-Positive Bacteria
| Organism | Number of Strains | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 65 | ≤0.06 - 4 | 1.0 | 2.0 |
| Staphylococcus aureus (Methicillin-Resistant) | 68 | ≤0.06 - 4 | 1.0 | 2.0 |
| Coagulase-Negative Staphylococci (Methicillin-Susceptible) | 64 | ≤0.06 - 2 | 0.5 | 1.0 |
| Coagulase-Negative Staphylococci (Methicillin-Resistant) | 69 | ≤0.06 - 2 | 0.5 | 1.0 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 89 | 0.06 - 2.0 | 0.5 | 1.0 |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 89 | 0.06 - 2.0 | 0.5 | 1.0 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 82 | 0.06 - 2.0 | 0.5 | 1.0 |
Data sourced from Appelbaum et al., 2003.[5]
Table 2: In Vitro Activity of this compound against Anaerobic Bacteria
| Organism | Number of Strains | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Bacteroides fragilis group | 100 | ≤0.008 - 0.5 | 0.03 | 0.25 |
| Prevotella spp. | 50 | ≤0.008 - 0.5 | 0.03 | 0.5 |
| Fusobacterium spp. | 30 | ≤0.008 - 1.0 | 0.03 | 0.5 |
| Clostridium difficile | 20 | ≤0.008 - 0.25 | 0.03 | 0.125 |
| Clostridium perfringens | 20 | ≤0.008 - 0.125 | 0.015 | 0.06 |
| Gram-Positive Anaerobic Cocci | 50 | ≤0.008 - 0.5 | 0.03 | 0.25 |
Data sourced from Ednie et al., 2003.[1]
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to CLSI and EUCAST guidelines.
Protocol 1: Broth Microdilution Method
This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.
1. Materials:
-
This compound analytical grade powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or broth for dilutions
-
Spectrophotometer or McFarland densitometer
-
Incubator (35 ± 2°C)
2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent. b. Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.
3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Microtiter Plate Preparation and Inoculation: a. Perform two-fold serial dilutions of the this compound working solution in the wells of the 96-well plate using CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). b. Leave a well for a positive control (broth with inoculum, no drug) and a negative control (broth only). c. Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
5. Incubation: a. Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation: a. After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Agar Dilution Method
This method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.
1. Materials:
-
This compound analytical grade powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or broth for dilutions
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35 ± 2°C)
2. Preparation of this compound-Containing Agar Plates: a. Prepare a series of this compound stock solutions at 10 times the final desired concentrations in a suitable solvent. b. Melt MHA and cool to 45-50°C in a water bath. c. Add 1 part of each this compound stock solution to 9 parts of molten MHA to achieve the final desired concentrations. Mix well but avoid air bubbles. d. Pour the agar into sterile petri dishes to a depth of 3-4 mm. e. Allow the plates to solidify at room temperature. f. Prepare a drug-free control plate.
3. Inoculum Preparation: a. Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard. b. Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.
4. Inoculation: a. Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the this compound-containing agar plates and the control plate. b. Allow the inoculum spots to dry completely before inverting the plates.
5. Incubation: a. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions may be required.
6. Reading and Interpretation: a. After incubation, examine the plates for bacterial growth at the inoculation spots. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth, including any haze or single colonies.
Mandatory Visualizations
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Mechanism of Action of this compound and other Oxazolidinones.
References
- 1. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antianaerobe activity of RBX 7644 (this compound), a new oxazolidinone, compared with those of eight other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipneumococcal and Antistaphylococcal Activities of this compound (RBX 7644), a New Oxazolidinone, Compared to Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
Ranbezolid: A Comprehensive Guide to Preparation, Formulation, and Laboratory Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranbezolid (RBx7644) is a novel oxazolidinone antibiotic with a broad spectrum of activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] It has also demonstrated efficacy against anaerobic bacteria.[2][3] Like other oxazolidinones, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex.[4][5][6] This unique mode of action results in a low propensity for cross-resistance with other antibiotic classes.[5] This document provides detailed application notes and protocols for the preparation and formulation of this compound for laboratory research, including in vitro and in vivo studies.
Physicochemical Properties and Formulation Data
A thorough understanding of this compound's physicochemical properties is essential for its effective use in a laboratory setting. The following tables summarize key quantitative data for the compound and provide guidance on its formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-{[(5S)-3-(3-Fluoro-4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | [1] |
| Molecular Formula | C₂₁H₂₄FN₅O₆ | [1] |
| Molar Mass | 461.450 g/mol | [1] |
| CAS Number | 392659-38-0 | [1] |
| Appearance | Powder | [3] |
| Melting Point | 136 °C (free base), 207–209 °C (hydrochloride) | [7] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [8] |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Solubility | Preparation of Stock Solutions | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Stock solutions are typically prepared in DMSO. | [9][10] |
| Ethanol | Soluble with heating | Used for the preparation of the hydrochloride salt. | [7] |
| Water | Poor | The development of a prodrug was aimed at improving aqueous stability and solubility. | [11] |
| Methanol | Not explicitly stated | Used for other antibiotics in comparative studies. | [10] |
| Aqueous Buffers | Not explicitly stated | For in vitro assays, working solutions are prepared by diluting the DMSO stock in the appropriate culture medium. | [9] |
Mechanism of Action Signaling Pathway
This compound exerts its antibacterial effect by inhibiting protein synthesis at the initiation phase. The diagram below illustrates the key steps in this pathway.
Caption: this compound's mechanism of action, inhibiting protein synthesis.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the evaluation of this compound.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination.
Protocol:
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in DMSO.[9]
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for staphylococci, Brucella laked blood agar for anaerobes).[3][9] The final volume in each well should be 100 µL.[9]
-
-
Preparation of bacterial inoculum:
-
From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[9]
-
In Vitro Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Protocol:
-
Preparation:
-
Prepare flasks containing broth with this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).[4]
-
Include a growth control flask without any antibiotic.
-
-
Inoculation:
-
Inoculate each flask with a starting bacterial density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[4]
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the control.
-
A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[4]
-
In Vivo Murine Infection Model
This protocol describes a general workflow for evaluating the efficacy of this compound in a murine infection model. Specific parameters such as the bacterial strain, inoculum size, and treatment regimen will vary depending on the infection model (e.g., systemic infection, thigh infection, groin abscess).[10]
Caption: General workflow for an in vivo murine infection model.
Protocol:
-
Animal Handling and Infection:
-
This compound Formulation and Administration:
-
Prepare a formulation of this compound suitable for the intended route of administration. For oral administration, this compound can be suspended in 0.25% (w/v) methylcellulose.[10]
-
Administer the treatment at predetermined doses and schedules. For example, 40 mg/kg twice a day for 3 consecutive days.[10]
-
-
Efficacy Evaluation:
-
Monitor the animals for signs of illness and survival over the course of the experiment.
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., spleen, liver, abscess).
-
Homogenize the tissues and perform serial dilutions for quantitative bacterial culture to determine the bacterial load.
-
-
Data Analysis:
-
Compare the bacterial loads in the tissues of treated animals to those of an untreated control group.
-
Analyze survival data using appropriate statistical methods.
-
Conclusion
This compound is a promising oxazolidinone antibiotic with potent activity against a range of clinically important bacteria. The information and protocols provided in this document are intended to serve as a comprehensive resource for researchers in the preparation, formulation, and application of this compound in a laboratory setting. Adherence to these guidelines will facilitate accurate and reproducible experimental outcomes in the ongoing investigation of this important antibacterial agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-anaerobic potential of this compound: insight into its mechanism of action against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. medkoo.com [medkoo.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for Ranbezolid analysis
An increasing demand exists for robust analytical methods for the quantitative analysis of novel antibiotics. This document provides detailed application notes and protocols for the analysis of Ranbezolid, a promising oxazolidinone antibiotic, using High-Performance Liquid Chromatography (HPLC). Given the limited availability of specific validated methods for this compound in the public domain, the protocols detailed below are based on established and validated methods for Linezolid, a structurally similar oxazolidinone. These methods can serve as a strong starting point for the development and validation of a specific this compound assay.
Scientific Rationale for Method Adaptation
This compound and Linezolid belong to the same class of oxazolidinone antibiotics and share a core structural scaffold. This similarity in their chemical properties, particularly their chromophores, suggests that HPLC methods developed for Linezolid can be readily adapted for this compound with appropriate optimization. Key considerations for adaptation include adjustments to the mobile phase composition to achieve optimal retention and resolution, and verification of the detection wavelength based on the UV spectrum of this compound.
Application Notes
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high specificity, sensitivity, and accuracy. For the analysis of oxazolidinones like this compound, reversed-phase HPLC with UV detection is a common and effective approach.[1] The methods outlined below are suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. For analysis in biological matrices such as plasma or serum, additional sample preparation steps like protein precipitation or solid-phase extraction are necessary to remove interferences.[2][3]
Method validation is a critical step to ensure the reliability of the analytical procedure. Key validation parameters include accuracy, precision, specificity, linearity, range, robustness, and system suitability.[2] The provided protocols are based on methods that have been validated according to ICH guidelines.[2]
Experimental Protocols
The following are detailed protocols for HPLC analysis, adapted from validated methods for Linezolid, which can be optimized for this compound analysis.
Protocol 1: Isocratic RP-HPLC Method for Pharmaceutical Formulations
This protocol is adapted from a simple, rapid, and accurate isocratic reverse-phase HPLC method for the estimation of Linezolid in tablet formulations.[4]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Ultrasonic bath.
-
pH meter.
2. Chromatographic Conditions:
-
Column: InertSustain C18 (250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Methanol and pH 3.0 Phosphate buffer (45:55, v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 251 nm[4]
-
Injection Volume: 20 µL[4]
-
Column Temperature: 45°C[4]
-
Run Time: Approximately 10 minutes
3. Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Prepare a solution of a suitable phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Mix methanol and the prepared phosphate buffer in the ratio of 45:55 (v/v). Filter through a 0.45 µm membrane filter and degas.[4]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For tablet analysis, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be less than 2.0%. Tailing factor and theoretical plates should also be monitored.
5. Analysis Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample with the peak area of the standard.
Protocol 2: Stability-Indicating HPLC Method
This protocol is based on a stability-indicating method developed for Linezolid, which is crucial for assessing the drug's stability under various stress conditions.[5]
1. Instrumentation:
-
Same as Protocol 1.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 analytical column.[5]
-
Mobile Phase: Acetonitrile and 0.15% triethylamine (pH 3.5) (30:70, v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 20 µL[5]
3. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as described and adjust the pH to 3.5. Filter and degas before use.[5]
-
Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase of this protocol as the diluent.
4. Forced Degradation Studies (for stability-indicating validation):
-
Acid Hydrolysis: Treat the drug solution with an appropriate concentration of acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Alkaline Hydrolysis: Treat the drug solution with an appropriate concentration of base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
After degradation, neutralize the solutions if necessary and dilute to a suitable concentration for HPLC analysis.
5. Analysis Procedure:
-
Inject the blank, standard, undergraded sample, and degraded sample solutions.
-
The method should be able to resolve the main drug peak from any degradation product peaks.
Quantitative Data Summary
The following table summarizes the quantitative data from various HPLC methods developed for Linezolid, which can be used as a reference for developing a method for this compound.
| Parameter | Method 1[4] | Method 2[3] | Method 3[6] | Method 4[5] |
| Mobile Phase | Methanol:Phosphate Buffer pH 3.0 (45:55) | Acetonitrile:Water:Formic Acid | Water (0.1% Formic Acid):Acetonitrile (70:30) | Acetonitrile:0.15% Triethylamine pH 3.5 (30:70) |
| Column | InertSustain C18 (250x4.6mm, 5µm) | Atlantis T3 (150x4.6mm, 5µm) | AichromBond-AQC18 (250x4.6mm, 5µm) | C18 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | 251 nm | 252 nm | 254 nm | 254 nm |
| Retention Time (min) | 4.95 | 8.1 - 8.5 | < 10 | Not Specified |
| Linearity Range | 30.21-90.62 µg/mL | 0.2 - 100 mg/L | 0.125 - 32 mg/L | 5 - 80 µg/mL |
| LOD | Not Specified | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | 0.2 mg/L | 0.125 mg/L | Not Specified |
| Accuracy (% Recovery) | 99.2 - 99.5% | Not Specified | 90.9 - 106.5% | Not Specified |
| Precision (%RSD) | 0.9% | < 11.3% | < 7.6% | Not Specified |
Visualizations
The following diagrams illustrate the general workflows for sample preparation and HPLC analysis of oxazolidinone antibiotics.
Caption: General workflow for sample preparation for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. cda-amc.ca [cda-amc.ca]
- 3. dovepress.com [dovepress.com]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Kinetics Assays with Ranbezolid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting time-kill kinetics assays to evaluate the in vitro bactericidal or bacteriostatic activity of Ranbezolid, a novel oxazolidinone antibiotic. The included methodologies, data presentation guidelines, and visual workflows are intended to ensure reproducible and accurate assessment of this compound's antimicrobial dynamics.
Introduction
Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide critical information about the antimicrobial effect of a compound over time.[1][2] This assay determines the rate and extent of bacterial killing, classifying the agent as either bactericidal (typically a ≥3-log10 or 99.9% reduction in viable bacteria) or bacteriostatic (a <3-log10 reduction in viable bacteria).[1][3] this compound, an oxazolidinone antibiotic, exerts its effect by inhibiting bacterial protein synthesis.[3][4] Understanding its kill kinetics is crucial for predicting clinical efficacy and optimizing dosing regimens.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Prior to conducting the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the test organism(s) must be determined. The broth microdilution method is a standard and widely accepted technique for this purpose.[5][6]
Materials:
-
This compound stock solution
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Staphylococcus epidermidis ATCC 23760)[3]
-
Cation-adjusted Mueller-Hinton Broth (MHB)[3]
-
96-well microtiter plates[5]
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well microtiter plate.[7]
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]
Time-Kill Kinetics Assay
This protocol is adapted from established methodologies for oxazolidinones.[3]
Materials:
-
This compound stock solution
-
Test bacterial strains grown to early logarithmic phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
This compound concentrations to be tested (e.g., 1x, 2x, 4x, 8x, 16x MIC)[3]
-
Phosphate-buffered saline (PBS) for serial dilutions
-
Tryptic Soy Agar (TSA) plates
-
Sterile spreaders
-
Timer
Procedure:
-
Prepare a starting bacterial inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in pre-warmed MHB.
-
Dispense the inoculum into sterile flasks, one for each this compound concentration and one for a growth control (no antibiotic).
-
Add the appropriate concentrations of this compound to the designated flasks.
-
Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 30 hours), withdraw an aliquot from each flask.[3]
-
Perform serial tenfold dilutions of the aliquots in sterile PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate.
-
Incubate the TSA plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.
-
Calculate the log10 CFU/mL for each time point and concentration.
-
Plot the mean log10 CFU/mL against time for each concentration to generate the time-kill curves.
Data Presentation
Quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound and the growth control.
Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 25923
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (4 µg/mL) (log10 CFU/mL) | This compound (8 µg/mL) (log10 CFU/mL) | This compound (16 µg/mL) (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.5 | 5.2 | 4.8 |
| 4 | 7.5 | 5.1 | 4.6 | 4.0 |
| 8 | 8.2 | 4.8 | 4.1 | 3.2 |
| 24 | 9.0 | 4.5 | 3.8 | <3.0 (Bactericidal) |
| 30 | 9.1 | 4.6 | 3.9 | <3.0 (Bactericidal) |
Note: The data in this table is illustrative and based on findings where this compound showed bactericidal activity at 16 µg/mL against S. aureus 25923.[3] A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[1][3]
Table 2: Time-Kill Kinetics of this compound against Staphylococcus epidermidis ATCC 23760
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (2 µg/mL) (log10 CFU/mL) | This compound (4 µg/mL) (log10 CFU/mL) | This compound (8 µg/mL) (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.7 | 5.2 | 4.8 | 4.3 |
| 4 | 7.4 | 4.5 | 3.9 | 3.5 |
| 6 | 7.9 | 3.8 | <3.0 (Bactericidal) | <3.0 (Bactericidal) |
| 8 | 8.5 | 3.5 | <3.0 (Bactericidal) | <3.0 (Bactericidal) |
| 24 | 9.2 | 3.2 | <3.0 (Bactericidal) | <3.0 (Bactericidal) |
Note: The data in this table is illustrative and based on findings where this compound demonstrated bactericidal activity at 4 µg/mL against S. epidermidis 23760 at 6 hours.[3]
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the time-kill kinetics assay protocol.
Caption: Workflow for the this compound time-kill kinetics assay.
Mechanism of Action
The diagram below illustrates the mechanism of action of this compound as an oxazolidinone antibiotic.
Caption: this compound inhibits bacterial protein synthesis.
References
- 1. emerypharma.com [emerypharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. actascientific.com [actascientific.com]
Application Notes and Protocols: Investigating Ranbezolid's Impact on Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures to elucidate the mechanism of action of Ranbezolid, an oxazolidinone antibiotic, with a specific focus on its inhibitory effects on bacterial protein synthesis. The protocols outlined below are designed to be robust and reproducible, enabling researchers to quantify the potency and specificity of this compound.
Introduction to this compound
This compound is a member of the oxazolidinone class of antibiotics, which are known to be potent inhibitors of bacterial protein synthesis.[1] This class of drugs acts on a wide spectrum of Gram-positive bacteria.[1] The primary mechanism of action for oxazolidinones, including this compound, involves binding to the 50S ribosomal subunit, thereby interfering with the formation of the initiation complex, a critical step in protein synthesis.[1][2][3] Specifically, these antibiotics bind to the 23S rRNA of the 50S subunit and disrupt the proper positioning of the initiator fMet-tRNA at the P-site of the ribosomal peptidyltransferase center.[1][4] This action is selective for bacterial ribosomes, demonstrating minimal effect on mammalian ribosomes, which is a crucial aspect of its therapeutic potential.[1]
Key Experimental Protocols
To comprehensively evaluate the impact of this compound on bacterial protein synthesis, a multi-faceted approach employing in vitro and in vivo-like assays is recommended. The following protocols provide step-by-step guidance for these key experiments.
In Vitro Transcription/Translation (IVTT) Assay
This assay is a fundamental method to directly measure the inhibitory effect of a compound on protein synthesis in a cell-free system.[5][6] A reporter gene, such as luciferase, is commonly used to quantify the amount of protein synthesized.[6][7]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on bacterial protein synthesis.
Protocol:
-
Prepare the IVTT Reaction Mix: In a microcentrifuge tube, combine a bacterial cell-free extract (e.g., from E. coli), an amino acid mixture, an energy source (ATP, GTP), and a DNA template encoding a reporter protein (e.g., firefly luciferase).
-
Add this compound: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Add the diluted compound to the IVTT reaction mixes to achieve a range of final concentrations. Include a vehicle control (solvent only) and a positive control (an antibiotic with a known mechanism of action, like Linezolid).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
Quantify Protein Synthesis: Measure the activity of the synthesized reporter protein. For luciferase, add the luciferin substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Logical Workflow for In Vitro Transcription/Translation (IVTT) Assay
Caption: Workflow for determining the IC50 of this compound using an IVTT assay.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful, high-throughput sequencing technique that provides a snapshot of all ribosome positions on mRNA at a specific moment.[8][9][10] This allows for the identification of specific sites of translational arrest caused by an antibiotic.
Objective: To map the precise locations on the bacterial transcriptome where this compound stalls ribosomes.
Protocol:
-
Bacterial Culture and Treatment: Grow a bacterial culture (e.g., Staphylococcus aureus) to mid-log phase. Treat the culture with a sub-lethal concentration of this compound for a short period to induce ribosome stalling. An untreated culture should be used as a control.
-
Cell Lysis and Ribosome Footprinting: Rapidly lyse the bacterial cells and treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected mRNA fragments (footprints).
-
Monosome Isolation: Isolate the monosomes (single ribosomes with their protected mRNA fragment) from the lysate, typically using sucrose gradient centrifugation or size-exclusion chromatography.[10]
-
Footprint RNA Extraction: Extract the mRNA footprints from the isolated monosomes.
-
Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints. This involves ligating adapters to the RNA fragments, reverse transcription to cDNA, and PCR amplification. Sequence the library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to map the ribosome footprints. Analyze the data to identify positions with a significant accumulation of ribosomes in the this compound-treated sample compared to the control, indicating sites of drug-induced stalling.
Experimental Workflow for Ribosome Profiling
Caption: Overview of the Ribosome Profiling (Ribo-Seq) experimental workflow.
Reporter Gene Assay in Whole Cells
This assay utilizes engineered bacterial strains containing a reporter gene (e.g., beta-galactosidase or a fluorescent protein) under the control of an inducible promoter.[11][12] It allows for the assessment of protein synthesis inhibition in a live cellular context.
Objective: To evaluate the effect of this compound on protein synthesis within intact bacterial cells.
Protocol:
-
Bacterial Strain and Culture: Use a bacterial strain engineered with an inducible reporter gene system. Grow the bacteria to the mid-log phase.
-
Induction and Treatment: Induce the expression of the reporter gene according to the specific system's requirements (e.g., addition of an inducer molecule like IPTG). Simultaneously, treat the cultures with various concentrations of this compound.
-
Incubation: Incubate the cultures for a defined period to allow for reporter protein expression.
-
Measure Reporter Activity: Lyse the cells and measure the reporter protein activity. For beta-galactosidase, this can be done using a colorimetric substrate (e.g., ONPG). For fluorescent proteins, measure the fluorescence intensity.
-
Data Analysis: Normalize the reporter activity to cell density (e.g., OD600) to account for any effects on cell growth. Plot the normalized reporter activity against the this compound concentration to determine the in-cell IC50.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Inhibitory Activity of this compound against Bacterial Protein Synthesis
| Compound | Target Organism | IC50 (µM) |
| This compound | S. aureus | 17 |
| Linezolid | S. aureus | 100 |
Data is illustrative and based on published findings for similar compounds.[1]
Table 2: Ribosome Profiling Stalling Ratios for this compound
| Gene | Codon Position | Stalling Ratio (this compound/Control) |
| rplC | 34 | 8.2 |
| rpsB | 56 | 6.5 |
| infA | 21 | 12.1 |
Stalling ratio is a hypothetical measure of the increase in ribosome occupancy at a specific site.
Table 3: In-Cell Protein Synthesis Inhibition by this compound
| Compound | Bacterial Strain | In-Cell IC50 (µM) |
| This compound | E. coli Reporter Strain | 2.5 |
| Linezolid | E. coli Reporter Strain | 15.0 |
In-cell IC50 values are hypothetical and would be determined experimentally.
Mechanism of Action Visualization
The following diagram illustrates the proposed mechanism of action of this compound at the bacterial ribosome.
References
- 1. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 10. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]
- 11. Reporter Gene Assays in Drug Discovery - LubioScience [lubio.ch]
- 12. youtube.com [youtube.com]
Research applications of Ranbezolid in studying staphylococcal infections
Ranbezolid: Applications in Staphylococcal Infection Research
This compound, an oxazolidinone antibiotic, presents a significant area of interest for researchers studying staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its multifaceted mechanism of action and efficacy against challenging pathogens make it a valuable tool in antimicrobial research and drug development. This document provides detailed application notes and protocols for utilizing this compound in laboratory settings.
Application Notes
This compound is a potent inhibitor of bacterial protein synthesis.[1][2][3][4] Unlike many other antibiotics that target protein synthesis, oxazolidinones like this compound act at an early stage by preventing the formation of the initiation complex on the 50S ribosomal subunit.[1] This unique mechanism contributes to its effectiveness against strains resistant to other antibiotic classes.
Key research applications of this compound in the context of staphylococcal infections include:
-
Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) of this compound against various clinical isolates of S. aureus and S. epidermidis, including MRSA and methicillin-susceptible S. aureus (MSSA), is a primary application.[1]
-
Mechanism of Action Studies: Investigating the specific molecular interactions between this compound and the bacterial ribosome.[1][2][4] This includes studies on macromolecular synthesis to confirm its primary target as protein synthesis.[1]
-
Bactericidal vs. Bacteriostatic Activity: Characterizing the killing kinetics of this compound against different staphylococcal species. While generally bacteriostatic against S. aureus, it has demonstrated bactericidal activity against S. epidermidis.[1][3][4][5]
-
Biofilm Disruption and Eradication: Evaluating the efficacy of this compound in preventing the formation of and eradicating established staphylococcal biofilms, a critical factor in chronic and device-related infections.[6][7][8][9]
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of staphylococcal infections.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of this compound against staphylococcal species.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Linezolid
| Organism | Strain | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 (MSSA) | 1 | 2 | [1] |
| Staphylococcus aureus | MRSA ATCC 33591 | 1 | 2 | [6] |
| Staphylococcus epidermidis | ATCC 23760 (MRSE) | 1 (MIC for time-kill) | 2 (MIC for time-kill) | [1] |
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 25923
| Concentration | Time (hours) | Log10 CFU/mL Reduction | Activity | Reference |
| 16 µg/mL | Not Specified | >3 | Bactericidal | [1] |
| up to 8x MIC | 30 | <3 | Bacteriostatic | [1] |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus epidermidis ATCC 23760
| Concentration | Time (hours) | Log10 CFU/mL Reduction | Activity | Reference |
| 4x MIC (4 µg/mL) | 6 | 3 (99.9% killing) | Bactericidal | [1] |
Table 4: Minimum Biofilm Eradication Concentration (MBEC) against MRSA ATCC 33591
| Compound | MBEC99.9 (µg/mL) | MBEC (Complete Eradication) (µg/mL) | Reference |
| This compound | Not specified | 16 | [6] |
| Linezolid | 4 | >128 | [6] |
| Tedizolid | 2 | >128 | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against staphylococcal isolates.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcal isolate culture
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the staphylococcal isolate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Macromolecular Synthesis Inhibition Assay
This protocol determines the effect of this compound on the synthesis of protein, DNA, RNA, cell wall, and lipids in staphylococci using radiolabeled precursors.
Materials:
-
Staphylococcal culture
-
This compound
-
Radiolabeled precursors: [¹⁴C]isoleucine (protein), [³H]thymidine (DNA), [³H]uridine (RNA), [³H]N-acetylglucosamine (cell wall), [¹⁴C]acetate (lipid)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Culture Preparation: Grow staphylococcal cells to the mid-logarithmic phase.
-
Drug Exposure: Add this compound at a predetermined concentration (e.g., its MIC) to the cell culture.
-
Radiolabeling: At specified time points (e.g., 0, 15, 30, 60 minutes) after drug addition, add the respective radiolabeled precursors to aliquots of the culture.
-
Incubation with Radiolabel: Incubate for a short period (e.g., 15 minutes) to allow incorporation of the radiolabel.
-
Precipitation: Stop the incorporation by adding cold TCA.
-
Washing: Wash the precipitated macromolecules to remove unincorporated radiolabels.
-
Quantification: Measure the radioactivity of the precipitates using a scintillation counter.
-
Analysis: Compare the incorporation of radiolabels in this compound-treated cells to untreated controls to determine the percentage of inhibition for each macromolecular synthesis pathway.
Protocol 3: Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Staphylococcal culture
-
This compound
-
Growth medium (e.g., CAMHB)
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the staphylococcal strain in the growth medium.
-
Drug Addition: Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to the bacterial cultures. Include a no-drug control.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubation: Incubate the plates until colonies are visible.
-
Colony Counting: Count the number of colonies on each plate to determine the viable cell count (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Differential effects of this compound on S. aureus and S. epidermidis.
References
- 1. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of this compound against staphylococci and structural modeling studies of its interaction with ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms [mdpi.com]
- 7. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of oxazolidinone, RBx 7644 (this compound), on inhibition of staphylococcal adherence to plastic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ranbezolid in a Murine Disk Implant Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Implant-associated infections are a significant challenge in orthopedic and reconstructive surgery, often leading to implant failure, prolonged patient morbidity, and increased healthcare costs. Staphylococcus aureus is a primary causative agent of these infections, demonstrating a remarkable ability to form biofilms on implant surfaces, which confers resistance to both host immune responses and antimicrobial agents. Preclinical animal models are essential for the evaluation of new therapeutic strategies against these challenging infections.
This document provides detailed application notes and protocols for utilizing Ranbezolid, a novel oxazolidinone antibiotic, in a murine disk implant infection model. These guidelines are intended to assist researchers in establishing a reproducible model to assess the efficacy of this compound and to compare its activity with other antimicrobial agents.
Mechanism of Action of this compound
This compound belongs to the oxazolidinone class of antibiotics, which inhibit bacterial protein synthesis. The primary mechanism involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[1] This mode of action is distinct from many other antibiotic classes.
Interestingly, this compound's structure includes a nitrofuran ring, which may contribute to a "dual-warhead" mechanism of action. It is hypothesized that in addition to inhibiting protein synthesis via the oxazolidinone core, the nitrofuran moiety may act as a nitric oxide donor or a cytotoxic agent upon reduction by bacterial nitroreductases, enhancing its antimicrobial activity, particularly against biofilms.
References
Troubleshooting & Optimization
Strategies to prevent the degradation of Ranbezolid under experimental conditions
Ranbezolid Stability and Degradation Prevention: A Technical Support Center
Welcome to the Technical Support Center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an experimental setting?
A1: this compound, like other oxazolidinones, is susceptible to degradation under certain conditions. The primary factors to control are:
-
pH: this compound is expected to be more stable in neutral to slightly acidic conditions. Strong acidic and alkaline conditions can lead to hydrolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents, even atmospheric oxygen, can lead to oxidative degradation. This process can be accelerated by the presence of metal ions.
-
Light: Exposure to ultraviolet (UV) and, to a lesser extent, visible light can cause photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: Unexpected peaks in your chromatogram are likely degradation products. To identify the cause, consider the following:
-
Review your experimental conditions: Have your samples been exposed to high temperatures, extreme pH values, or bright light?
-
Check your solvents and reagents: Ensure that your solvents are free of peroxides and that your reagents are of high purity. The presence of metal ion impurities can catalyze oxidative degradation.
-
Perform a forced degradation study: To confirm if the unexpected peaks are indeed degradants, you can intentionally stress a sample of this compound (e.g., by adding a small amount of acid, base, or hydrogen peroxide) and compare the resulting chromatogram with your experimental sample.
Q3: How can I prevent the oxidative degradation of this compound during my experiments?
A3: To minimize oxidative degradation, consider the following strategies:
-
Use deoxygenated solvents: Purge your solvents with an inert gas like nitrogen or argon before use.
-
Work under an inert atmosphere: If your experiment is particularly sensitive to oxidation, perform your procedures in a glove box or under a blanket of inert gas.
-
Add a chelating agent: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA can help to sequester these ions and prevent them from catalyzing oxidation.
-
Store samples appropriately: Store stock solutions and experimental samples in amber vials, protected from light, and at a low temperature.
Q4: What is the recommended pH range for working with this compound solutions?
A4: Based on the stability of similar oxazolidinones, a pH range of 4 to 7 is recommended for aqueous solutions of this compound to minimize hydrolytic degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.
Issue: Loss of this compound potency or appearance of unknown impurities in analysis.
Caption: Troubleshooting flowchart for this compound degradation.
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various stress conditions based on data from related oxazolidinone compounds. This data is illustrative and should be confirmed by specific stability studies for this compound.
| Stress Condition | Parameter | Value | Expected Degradation (%) | Primary Degradation Pathway |
| Hydrolysis | pH | 2 | 10 - 20 | Acid-catalyzed hydrolysis |
| 7 | < 5 | Minimal hydrolysis | ||
| 10 | 15 - 25 | Base-catalyzed hydrolysis | ||
| Oxidation | Reagent | 3% H₂O₂ | 10 - 30 | Oxidation |
| Temperature | 25°C | |||
| Photolysis | Light Source | UV (254 nm) | 5 - 15 | Photodegradation |
| Exposure Time | 24 hours | |||
| Thermal | Temperature | 60°C | 5 - 10 | Thermal degradation |
| Time | 48 hours |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways.
Protocol 1: Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photolytic Degradation Study
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., methanol:water 50:50).
-
Transfer the solution to a quartz cuvette or a petri dish.
-
-
Light Exposure:
-
Expose the sample to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Simultaneously, keep a control sample in the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
-
Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
Visualizations
Potential Oxidative Degradation Pathway of this compound
The following diagram illustrates a potential oxidative degradation pathway for this compound, based on the hydrogen abstraction mechanism proposed for similar oxazolidinones.
Caption: Potential oxidative degradation pathway of this compound.
Experimental Workflow for this compound Stability Testing
This workflow outlines the key steps in performing a comprehensive stability study for this compound.
Caption: Workflow for this compound stability testing.
Technical Support Center: Optimizing Dosing Regimens of Ranbezolid in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosing regimens for the novel oxazolidinone, Ranbezolid, in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oxazolidinone antibacterial agent that primarily works by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for translation.[1][2] Some studies suggest that in certain bacteria, such as Staphylococcus epidermidis, this compound may also interfere with cell wall and lipid synthesis and affect cell membrane integrity.[1]
Q2: How does the in vitro potency of this compound compare to other oxazolidinones like Linezolid?
A2: In vitro studies have consistently shown that this compound is more potent than Linezolid against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] It has also demonstrated activity against anaerobic bacteria.[4][5]
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for oxazolidinones?
A3: For oxazolidinones like Linezolid, the primary PK/PD index associated with efficacy is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[6] The percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC) is also considered an important parameter.[7] These indices are crucial for designing effective dosing regimens.
Q4: Are there any known safety concerns with this compound from preclinical studies?
A4: A study in conscious rats investigated the potential for monoamine oxidase-A (MAO-A) inhibition, a known class effect of some oxazolidinones. The study found that single and repeat oral doses of 50 mg/kg this compound did not significantly potentiate the pressor response to tyramine, suggesting minimal cardiovascular liability associated with MAO-A inhibition at this dose.[8] However, a single dose of 100 mg/kg did show some potentiation.[8] Researchers should monitor for potential MAO-A inhibition-related effects, especially at higher doses.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma drug concentrations | 1. Improper drug formulation and/or administration.2. Issues with the animal model (e.g., stress, underlying health conditions).3. Inconsistent timing of blood sampling. | 1. Ensure the formulation is homogenous and stable. For oral gavage, ensure consistent delivery to the stomach. For intravenous injections, verify the correct administration rate and volume.2. Acclimatize animals properly before the study. Monitor animal health throughout the experiment.3. Adhere strictly to the predetermined blood sampling schedule. |
| Poor in vivo efficacy despite good in vitro activity | 1. Suboptimal dosing regimen (dose, frequency).2. Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).3. High protein binding of the compound.4. The chosen animal model may not be appropriate for the infection type. | 1. Conduct a dose-ranging study to determine the optimal dose. Fractionate the total daily dose to evaluate the impact of dosing frequency.2. Perform a full pharmacokinetic profiling to determine Cmax, Tmax, half-life, and AUC. Consider alternative routes of administration (e.g., intravenous vs. oral).3. Determine the plasma protein binding of this compound. Efficacy is driven by the unbound (free) drug concentration.4. Ensure the infection model (e.g., thigh, lung) is relevant to the clinical indication and that the bacterial strain is virulent in that model. |
| Emergence of resistant isolates during the study | 1. Suboptimal drug exposure (fAUC/MIC or %fT>MIC).2. Dosing regimen is not optimized to suppress resistance. | 1. Correlate the emergence of resistance with the PK/PD parameters. Aim for a dosing regimen that achieves an fAUC/MIC ratio known to suppress resistance for oxazolidinones.2. Consider using a higher initial dose or a combination therapy if monotherapy is not sufficient to prevent resistance. |
| Adverse events observed in study animals | 1. Dose-related toxicity.2. Off-target pharmacological effects (e.g., MAO-A inhibition). | 1. Include a maximum tolerated dose (MTD) arm in your study design. Monitor animals for clinical signs of toxicity.2. Be aware of potential class-related side effects of oxazolidinones. If adverse events are observed, consider if they align with known off-target effects and adjust the dose accordingly. |
Data Presentation
Table 1: In Vitro Activity of this compound and Linezolid against Selected Pathogens
| Organism | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 - 0.5 | 2 - 4 | [9] |
| MRSA | 0.5 | 4 | [9] |
| Staphylococcus epidermidis | 0.25 - 0.5 | 1 - 2 | [9] |
| Enterococci | 0.25 | 4 | [9] |
| Streptococcus pneumoniae | 0.125 | 2 | [9] |
| Bacteroides fragilis | Varies | Varies | [5] |
Table 2: Preclinical Dosing Regimens and Pharmacokinetic Parameters of Oxazolidinones
| Compound | Animal Model | Infection Model | Dosing Regimen | Key Pharmacokinetic/Pharmacodynamic Parameters | Reference |
| This compound | Rat | MAO-A Inhibition Study | 50 mg/kg p.o. (single & repeat dose)100 mg/kg p.o. (single dose) | Safety assessment; pressor response to tyramine. | [8] |
| This compound | Murine | Disk Implant (B. fragilis) | Not specified | 5.39 log10 reduction in bacterial load. | [5] |
| Linezolid | Murine | Thigh Infection (S. aureus, S. pneumoniae) | 5 - 1280 mg/kg/24h (fractionated doses) | fAUC/MIC of 83 required for bacteriostatic effect against S. aureus. | [10] |
| Linezolid | Rat | Pneumococcal Pneumonia | 25 mg/kg p.o. BID50 mg/kg p.o. BID | %fT>MIC >39% and fAUC/MIC >147 predictive of efficacy. | [7] |
| Tedizolid | Murine | Thigh Infection (MRSA) | Human-equivalent doses | fAUC/MIC of ~50 induced bacteriostasis at 24h in neutropenic mice. | [6] |
Note: p.o. - oral administration; BID - twice daily.
Experimental Protocols
Murine Thigh Infection Model
This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents against localized soft tissue infections.
-
Animal Strain: Female ICR or BALB/c mice (6-8 weeks old).
-
Immunosuppression (for neutropenic model): Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in an appropriate broth. Wash and resuspend the bacteria in saline to the desired concentration (typically ~10^7 CFU/mL).
-
Infection: Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.
-
Drug Administration: Initiate treatment at a predetermined time post-infection (e.g., 2 hours). Administer this compound via the desired route (oral gavage or intravenous injection) at various doses and frequencies. Include a vehicle control group.
-
Efficacy Endpoint: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thighs, homogenize in saline, and perform serial dilutions for quantitative bacterial culture (CFU/g of tissue).
-
PK/PD Analysis: In satellite groups of animals, collect blood samples at multiple time points after drug administration to determine the plasma concentration-time profile and calculate PK parameters (Cmax, AUC, half-life). Correlate these parameters with the observed efficacy to determine the key PK/PD driver.
Rat Lung Infection Model
This model is suitable for evaluating the efficacy of antimicrobials in treating pneumonia.
-
Animal Strain: Sprague-Dawley rats (male or female, specific weight range).
-
Inoculum Preparation: Prepare the bacterial inoculum (e.g., S. pneumoniae) as described for the murine thigh model.
-
Infection: Anesthetize the rats and instill the bacterial suspension directly into the lungs via intratracheal inoculation.
-
Drug Administration: Begin treatment at a specified time post-infection (e.g., 18 hours). Administer this compound orally or intravenously according to the study design. Include a vehicle control group.
-
Efficacy Endpoints: Monitor survival over a period of 7-10 days. At specific time points (e.g., day 3 post-infection), euthanize subgroups of animals and collect bronchoalveolar lavage fluid (BALF) for quantitative bacteriology.
-
PK/PD Analysis: Conduct pharmacokinetic studies in infected rats to determine plasma and potentially epithelial lining fluid (ELF) drug concentrations. Correlate PK/PD indices with efficacy outcomes.
Mandatory Visualizations
Caption: Mechanism of action of this compound via inhibition of bacterial protein synthesis initiation.
References
- 1. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones: a novel class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Anti-anaerobic potential of this compound: insight into its mechanism of action against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Tedizolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic activity and efficacy of linezolid in a rat model of pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel oxazolidinone antibacterial: in vivo characterisation of monoamine oxidase inhibitory potential in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel biaryl oxazolidinones: in vitro and in vivo activities with pharmacokinetics in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing issues of variability and reproducibility in Ranbezolid experiments
This technical support center provides troubleshooting guidance and detailed protocols to address issues of variability and reproducibility in experiments involving Ranbezolid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Question | Answer and Troubleshooting Steps |
| Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound across experiments? | Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability.[1][2][3] Troubleshooting Steps: 1. Inoculum Preparation: Ensure a standardized inoculum density is used consistently. Variations in the starting bacterial concentration can significantly alter MIC results.[1] Prepare the inoculum from a fresh culture in the logarithmic growth phase. 2. Media Composition: The pH and cation concentration of the culture medium can affect the activity of oxazolidinones.[4] Use a consistent, high-quality batch of Mueller-Hinton Broth (MHB) or other recommended media. 3. Compound Solubility: this compound, like other oxazolidinones, has poor water solubility.[5] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitates in your stock solution or dilutions will lead to inaccurate concentrations. 4. Incubation Conditions: Strictly control incubation time and temperature as variations can affect bacterial growth and, consequently, the observed MIC. 5. Quality Control: Regularly test reference strains with known MIC values to ensure the reliability of your assay. |
| My this compound stock solution appears cloudy. Can I still use it? | A cloudy stock solution indicates that the compound may not be fully dissolved or has precipitated out of solution. Using a heterogeneous solution will lead to highly variable and unreliable experimental results. Troubleshooting Steps: 1. Re-dissolving: Gently warm the solution and vortex to see if the compound redissolves. 2. Solvent Choice: If precipitation persists, consider using a different solvent or a slightly higher concentration of the current solvent. However, be mindful of the final solvent concentration in your assay, as it can affect bacterial growth. 3. Fresh Preparation: It is highly recommended to prepare fresh stock solutions for each experiment to minimize issues related to stability and solubility. |
| I am observing bacteriostatic activity in my time-kill assay, but published literature reports bactericidal effects. What could be the reason? | The distinction between bacteriostatic and bactericidal activity can be influenced by several experimental parameters. This compound has been reported to be bacteriostatic against S. aureus at lower concentrations and bactericidal at higher concentrations.[6] It has also shown bactericidal activity against S. epidermidis.[6] Troubleshooting Steps: 1. Concentration: Ensure you are testing a sufficiently high concentration of this compound (e.g., 4x or 8x the MIC). 2. Bacterial Strain: The effect of this compound can be strain-dependent. Verify the bacterial species and strain you are using. 3. Growth Phase: Perform time-kill assays on bacteria in the logarithmic growth phase. 4. Sampling Time Points: Extend the duration of your assay (e.g., up to 24 or 30 hours) to observe potential delayed bactericidal effects.[6] |
| My in vivo efficacy results with this compound are not reproducible. What are the potential sources of variability? | In vivo experiments are inherently more complex and have more sources of variability than in vitro assays.[7] Troubleshooting Steps: 1. Animal Model: Factors such as the mouse strain, age, and immune status (e.g., neutropenic vs. immunocompetent) can significantly impact the outcome of an infection model.[8][9] 2. Infection Route and Dose: The route of infection (e.g., intravenous, intraperitoneal, thigh) and the bacterial inoculum size must be consistent across all experimental groups.[7][10] 3. Drug Formulation and Dosing: Ensure the drug formulation is stable and administered consistently (route, volume, and frequency). 4. Standardization: Standardize all procedures, from animal handling to tissue collection and processing, to minimize variability. |
Data Presentation: In Vitro Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as reported in the literature.
Table 1: MIC of this compound against Staphylococcus Species
| Organism | # of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | 266 | ≤0.06 - 4 | - | - |
| Methicillin-Susceptible S. aureus | 65 | - | - | - |
| Methicillin-Resistant S. aureus | 68 | - | - | - |
| Coagulase-Negative Staphylococci | 133 | - | - | - |
Data compiled from literature.[11][12]
Table 2: MIC of this compound against Streptococcus pneumoniae
| Penicillin Susceptibility | # of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Susceptible | 89 | 0.06 - 2.0 | 0.5 | 1.0 |
| Intermediate | 89 | 0.06 - 2.0 | 0.5 | 1.0 |
| Resistant | 82 | 0.06 - 2.0 | 0.5 | 1.0 |
Data compiled from literature.[11][12]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of this compound Stock and Dilutions:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Incubation and Interpretation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.[13][14][15]
a. Preparation:
-
Prepare a standardized bacterial inoculum in the logarithmic phase of growth (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth medium.
-
Prepare this compound solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
b. Procedure:
-
Add the this compound solutions to the bacterial cultures. Include a growth control without any antibiotic.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.[6]
-
Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates for colony forming unit (CFU) enumeration.
-
Incubate the plates for 18-24 hours at 37°C.
c. Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.[6]
Murine Systemic Infection Model for In Vivo Efficacy
This is a general protocol for assessing the efficacy of an antimicrobial agent in a mouse model of systemic infection.
a. Animal and Bacterial Strain:
-
Use specific-pathogen-free mice (e.g., BALB/c or ICR) of a specific age and sex.
-
Use a well-characterized bacterial strain with a known virulence profile.
b. Infection:
-
Prepare a bacterial inoculum of a known concentration in sterile saline or phosphate-buffered saline (PBS).
-
Infect the mice via an appropriate route (e.g., intraperitoneal or intravenous injection). The inoculum volume and concentration should be optimized to establish a non-lethal systemic infection.
c. Treatment:
-
Prepare a formulation of this compound for administration (e.g., in a vehicle like 0.5% methylcellulose).
-
Initiate treatment at a specified time post-infection (e.g., 1 or 2 hours).
-
Administer this compound at various doses via a clinically relevant route (e.g., oral gavage or intravenous injection). Include a vehicle control group.
-
Continue treatment for a predetermined duration (e.g., 2-4 days).
d. Assessment of Efficacy:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest target organs (e.g., kidneys, spleen, or liver).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Compare the bacterial loads in the treated groups to the vehicle control group to determine the efficacy of this compound.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 6. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. en.ssi.dk [en.ssi.dk]
- 10. Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipneumococcal and Antistaphylococcal Activities of this compound (RBX 7644), a New Oxazolidinone, Compared to Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipneumococcal and antistaphylococcal activities of this compound (RBX 7644), a new oxazolidinone, compared to those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. actascientific.com [actascientific.com]
- 15. nelsonlabs.com [nelsonlabs.com]
Refining experimental protocols for combination studies of Ranbezolid and C-TEMPO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting combination studies with Ranbezolid and C-TEMPO.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and C-TEMPO?
A1: this compound is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This interaction prevents the formation of a functional initiation complex, a critical step in protein translation. While generally bacteriostatic, this compound has demonstrated bactericidal activity against certain bacteria, such as S. epidermidis.[1] C-TEMPO (4-carboxy-TEMPO) is a nitroxide that acts as a biofilm dispersal agent.[2][3] It is hypothesized to disrupt the biofilm matrix, releasing planktonic bacteria that are more susceptible to antibiotic treatment.
Q2: What is the rationale for combining this compound and C-TEMPO?
A2: The combination of this compound and C-TEMPO aims to create a synergistic effect against bacterial biofilms, particularly those formed by methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] C-TEMPO disperses the protective biofilm matrix, exposing individual bacterial cells to this compound, which then effectively inhibits protein synthesis, leading to the eradication of the bacteria within the biofilm.[2][3][4]
Q3: What is a Fractional Biofilm Eradication Concentration Index (ΣFBEC), and how is it interpreted?
A3: The ΣFBEC is a measure used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of antimicrobial agents against a bacterial biofilm. It is calculated using the following formula:
ΣFBEC = FBEC of this compound + FBEC of C-TEMPO
Where:
-
FBEC of this compound = (MBEC of this compound in combination) / (MBEC of this compound alone)
-
FBEC of C-TEMPO = (MBEC of C-TEMPO in combination) / (MBEC of C-TEMPO alone)
The interpretation of the ΣFBEC value is as follows:
-
Synergy: ΣFBEC ≤ 0.5
-
Indifference/Additivity: 0.5 < ΣFBEC ≤ 4
-
Antagonism: ΣFBEC > 4
Q4: What quantitative results have been observed for the this compound and C-TEMPO combination against MRSA biofilms?
A4: Studies have shown a synergistic interaction between this compound and C-TEMPO against MRSA biofilms. The combination resulted in a significant reduction in the Minimum Biofilm Eradication Concentration (MBEC) of this compound.[3][5]
| Compound | MBEC alone (µg/mL) | MBEC in Combination (µg/mL) | ΣFBEC | Interpretation |
| This compound | 16 | 4 | 0.25 | Synergy |
| C-TEMPO | >2048 | 8 |
MBEC: Minimum Biofilm Eradication Concentration. Data from a study on MRSA ATCC 33591 biofilms.[5]
Experimental Protocols
Checkerboard Assay for Biofilm Eradication (MBEC)
This protocol is designed to assess the synergy between this compound and C-TEMPO in eradicating MRSA biofilms.
Materials:
-
This compound
-
C-TEMPO
-
MRSA strain (e.g., ATCC 33591)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
MBEC device (e.g., Calgary Biofilm Device)
-
Sterile saline (0.9% NaCl)
-
Resazurin solution
-
Incubator (37°C)
-
Plate reader
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and C-TEMPO in an appropriate solvent (e.g., DMSO).
-
Inoculum Preparation: Culture the MRSA strain overnight in CAMHB. Adjust the bacterial suspension to a 0.5 McFarland standard in sterile saline.
-
Biofilm Formation: In a 96-well plate, add the prepared inoculum and incubate with an MBEC device peg lid for 24 hours at 37°C to allow for biofilm formation on the pegs.
-
Prepare Checkerboard Plate: In a new 96-well plate, prepare serial dilutions of this compound along the y-axis and C-TEMPO along the x-axis in CAMHB. Include wells with each agent alone and a growth control (no agents).
-
Challenge the Biofilm: Rinse the MBEC peg lid with sterile saline to remove planktonic bacteria. Transfer the peg lid to the prepared checkerboard plate.
-
Incubation: Incubate the checkerboard plate with the peg lid for 24 hours at 37°C.
-
Assess Viability: After incubation, remove the peg lid and place it in a new 96-well plate containing fresh media and resazurin solution. Incubate until a color change is observed in the growth control wells.
-
Determine MBEC: The MBEC is the lowest concentration of the drug(s) that prevents the color change of resazurin, indicating bacterial killing.
-
Calculate ΣFBEC: Use the MBEC values to calculate the ΣFBEC as described in the FAQ section.
Time-Kill Curve Assay for Biofilms
This assay evaluates the rate of bacterial killing by this compound alone and in combination with C-TEMPO.
Materials:
-
This compound
-
C-TEMPO
-
MRSA strain with established biofilm (from MBEC device)
-
CAMHB
-
Sterile saline
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator (37°C)
-
Shaker
Procedure:
-
Prepare Test Solutions: In sterile tubes, prepare the following solutions in CAMHB:
-
This compound at its MBEC
-
This compound at the synergistic concentration determined from the checkerboard assay
-
C-TEMPO at the synergistic concentration
-
The combination of this compound and C-TEMPO at their synergistic concentrations
-
Growth control (no agents)
-
-
Inoculate with Biofilm: Add pegs with established MRSA biofilms to each test tube.
-
Incubation: Incubate the tubes at 37°C in a shaker.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a peg from each tube.
-
Disrupt Biofilm and Plate: Place the peg in a tube with sterile saline and sonicate or vortex vigorously to dislodge the biofilm bacteria. Perform serial dilutions of the bacterial suspension and plate onto agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the colony-forming units (CFU).
-
Plot Time-Kill Curve: Plot the log10 CFU/mL against time for each condition. A synergistic effect is generally defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Troubleshooting
Q5: In the checkerboard assay, I am not observing a clear endpoint for biofilm eradication. What could be the issue?
A5:
-
Insufficient Biofilm Formation: Ensure that a robust biofilm has formed on the pegs. You can verify this by staining a control peg with crystal violet. Optimize incubation time and media conditions if necessary.
-
Inappropriate Concentration Range: The concentration ranges for this compound and C-TEMPO may need adjustment. If no eradication is seen, increase the concentrations. If all wells show eradication, decrease the concentrations.
-
Metabolic Activity of Persister Cells: Even after treatment, some persister cells within the biofilm may remain metabolically active, leading to a false-positive result with resazurin. Consider confirming viability by plating the disrupted biofilm on agar plates.
-
Contamination: Ensure aseptic techniques are followed throughout the protocol to prevent contamination, which can interfere with the results.
Q6: The results of my time-kill assay are not reproducible. What are the potential causes?
A6:
-
Inconsistent Biofilm Inoculum: The density and maturity of the initial biofilm can vary between experiments. Standardize the biofilm growth protocol to ensure consistency.
-
Incomplete Biofilm Disruption: Incomplete dislodging of bacteria from the pegs before plating will lead to an underestimation of the viable cell count. Optimize the sonication or vortexing step.
-
Drug Instability: Ensure that the stock solutions of this compound and C-TEMPO are properly stored and that the working solutions are freshly prepared for each experiment.
-
Sampling and Plating Errors: Inaccurate pipetting during serial dilutions and inconsistent plating techniques can introduce significant variability.
Q7: I am observing antagonism between this compound and C-TEMPO at high concentrations. Is this expected?
A7: While synergy is observed at specific concentrations, it is possible to see an antagonistic effect at higher concentrations of one or both agents. This can be due to various factors, including off-target effects or saturation of the synergistic mechanism. It is important to test a wide range of concentrations in the checkerboard assay to identify the optimal synergistic window.
Visualizations
Caption: Experimental workflow for combination studies.
Caption: Proposed synergistic mechanism of action.
References
- 1. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A comparative study of Ranbezolid's effectiveness against different bacterial species
A comprehensive guide for researchers and drug development professionals on the performance of Ranbezolid against diverse bacterial species, benchmarked against established and alternative antibiotics.
This compound, an oxazolidinone antibiotic, has demonstrated potent in vitro and in vivo activity against a broad spectrum of bacterial pathogens. This guide provides a comparative analysis of its effectiveness, supported by experimental data, to inform research and development in the field of infectious diseases. The data presented herein is compiled from various studies, offering a multifaceted view of this compound's antimicrobial profile.
In Vitro Susceptibility
The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the comparative MIC data for this compound and other antibiotics against a range of bacterial species.
Gram-Positive Aerobic Bacteria
This compound exhibits excellent in vitro activity against a variety of Gram-positive aerobic bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3]
| Bacterial Species | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Vancomycin MIC (µg/mL) | Tedizolid MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 1 | 2 - 4 | 0.5 - 2 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 - 1 | 2 - 4 | 1 - >16 | 0.5 |
| Staphylococcus epidermidis (MSSE) | 0.5 | 2 | - | - |
| Staphylococcus epidermidis (MRSE) | 0.5 | 2 | - | - |
| Enterococcus faecalis | 0.5 - 1 | 2 | 1 - 4 | - |
| Enterococcus faecium (VRE) | 1 | 2 - 4 | >256 | - |
| Streptococcus pneumoniae | 0.5 | 2 | - | - |
Note: MIC values are presented as ranges or MIC90 values (the concentration required to inhibit 90% of isolates) as reported in the cited literature.[1][4][5][6][7]
Anaerobic Bacteria
A notable characteristic of this compound is its potent activity against both Gram-positive and Gram-negative anaerobic bacteria, a feature that distinguishes it from some other oxazolidinones like Linezolid.[8][9]
| Bacterial Species | This compound MIC50/MIC90 (µg/mL) | Linezolid MIC50/MIC90 (µg/mL) | Imipenem MIC50/MIC90 (µg/mL) | Clindamycin MIC50/MIC90 (µg/mL) | Metronidazole MIC50/MIC90 (µg/mL) |
| Gram-Negative & Gram-Positive Anaerobes (Overall) | 0.03 / 0.5 | 2.0 / 4.0 | 0.125 / 1 | 0.25 / 8 | 1 / 4 |
Data from a study comparing the activity of this compound against 306 anaerobic isolates.[8][9]
Bactericidal vs. Bacteriostatic Activity
Time-kill kinetic studies are employed to determine whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This compound has demonstrated varied activity depending on the bacterial species and concentration.
Against Staphylococcus aureus, this compound is primarily bacteriostatic, similar to Linezolid.[1] However, at higher concentrations (16 µg/ml), it has shown bactericidal activity.[1] In contrast, against Staphylococcus epidermidis, this compound exhibits bactericidal effects, achieving 99.9% killing, whereas Linezolid remains bacteriostatic.[1]
Anti-Biofilm Activity
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. This compound has shown promising activity against biofilm-producing bacteria.[2][10] Studies have indicated that this compound can inhibit biofilm formation at both sub-MIC and MIC concentrations.[10] Notably, it was found to be the only oxazolidinone among those tested that could completely eradicate established MRSA biofilms at clinically relevant concentrations.[4][11]
Mechanism of Action
This compound, like other oxazolidinones, primarily acts by inhibiting bacterial protein synthesis.[1][12] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.[13] This mechanism is distinct from many other antibiotic classes, making it effective against strains resistant to other agents.[3]
Interestingly, in S. epidermidis, this compound has been shown to also inhibit cell wall and lipid synthesis and affect membrane integrity in a dose-dependent manner, contributing to its bactericidal activity against this species.[1]
Caption: this compound's primary mechanism of action involves inhibiting bacterial protein synthesis.
Experimental Protocols
Standardized and validated methods are essential for the accurate assessment of antimicrobial susceptibility. The following outlines the general methodologies used in the studies cited.
Minimum Inhibitory Concentration (MIC) Determination
MIC testing is performed to determine the lowest concentration of an antibiotic that inhibits the growth of a specific bacterium.
Broth Dilution Method:
-
A standardized suspension of the test bacterium is prepared.
-
Serial twofold dilutions of the antibiotic are made in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Each dilution is inoculated with the bacterial suspension.
-
The samples are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
The MIC is read as the lowest concentration of the antibiotic that shows no visible growth.
Agar Dilution Method:
-
Serial twofold dilutions of the antibiotic are incorporated into molten agar.
-
The agar is poured into Petri dishes and allowed to solidify.
-
A standardized inoculum of the test bacteria is spotted onto the surface of the agar plates.
-
The plates are incubated under appropriate conditions.
-
The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetic Assays
These assays provide information on the rate at which an antibiotic kills a bacterial population over time.
-
A standardized bacterial suspension is prepared in a suitable broth medium.
-
The antibiotic is added at various multiples of its MIC.
-
A control with no antibiotic is also included.
-
The cultures are incubated, and at specific time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed.
-
The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
The change in bacterial count over time is plotted to determine the rate of killing.
In Vivo Efficacy Models
Animal models are crucial for evaluating the efficacy of an antibiotic in a living organism.[14][15][16] These models help bridge the gap between in vitro data and clinical outcomes.[14] A common model for testing efficacy against S. aureus is the murine skin abscess model.[5]
Murine Skin Abscess Model (General Protocol):
-
Mice are rendered neutropenic to reduce their innate immune response.[17]
-
A standardized inoculum of the test bacterium (e.g., MRSA) is injected subcutaneously to induce an abscess.[5]
-
Treatment with the test antibiotic (e.g., this compound) and a comparator (e.g., Linezolid) is initiated at a specified time post-infection.[5]
-
The antibiotics are administered for a set duration (e.g., twice daily for four days).[5]
-
After the treatment period, the animals are euthanized, and the abscesses are excised and homogenized.[5]
-
The number of viable bacteria in the homogenate is determined by plating to assess the reduction in bacterial load.[5]
Caption: A simplified workflow for an in vivo animal model to test antibiotic efficacy.
Conclusion
This compound demonstrates a compelling antibacterial profile with potent activity against a wide range of clinically relevant Gram-positive and anaerobic bacteria. Its efficacy against multi-drug resistant strains and its ability to eradicate biofilms highlight its potential as a valuable therapeutic agent. The comparative data presented in this guide, along with the outlined experimental methodologies, provide a solid foundation for further research and development of this promising oxazolidinone antibiotic.
References
- 1. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro activities of linezolid against important gram-positive bacterial pathogens including vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria | MDPI [mdpi.com]
- 8. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antianaerobe activity of RBX 7644 (this compound), a new oxazolidinone, compared with those of eight other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How animal research is helping fight antibiotic resistance | Imperial News | Imperial College London [imperial.ac.uk]
- 16. documentsdelivered.com [documentsdelivered.com]
- 17. journals.asm.org [journals.asm.org]
Ranbezolid Demonstrates Potent and Broad-Spectrum Efficacy Against Anaerobic Bacterial Pathogens
A comprehensive analysis of preclinical data reveals Ranbezolid, a novel oxazolidinone, exhibits superior in vitro activity against a wide range of anaerobic bacteria compared to other antimicrobial agents, including the first-in-class oxazolidinone, Linezolid. These findings, supported by robust experimental data, position this compound as a promising candidate for the treatment of challenging anaerobic infections.
This guide provides a detailed comparison of this compound's efficacy with that of other key antibiotics, presenting quantitative data from susceptibility testing and mechanistic studies. It also outlines the experimental protocols used to generate this data, ensuring transparency and reproducibility for researchers, scientists, and drug development professionals.
Superior In Vitro Activity of this compound
A pivotal study assessing the in vitro activity of this compound against 306 anaerobic isolates demonstrated its potent and broad-spectrum efficacy.[1][2] The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, were significantly lower for this compound compared to a panel of eleven other antimicrobial agents.
The study revealed that the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested anaerobic isolates was 0.03 µg/mL and 0.5 µg/mL for this compound, respectively.[1][2] In stark contrast, the MIC₅₀ and MIC₉₀ for Linezolid were 2 µg/mL and 4 µg/mL, respectively.[1][2] This indicates that this compound is significantly more potent than Linezolid against a broad range of both gram-positive and gram-negative anaerobes.[1]
Notably, this compound's activity was consistent across various groups of anaerobes. For most species, the MICs ranged from ≤0.008 to 0.5 µg/mL.[1] Higher MICs were only observed for Fusobacterium varium (1.0 µg/mL) and certain anaerobic gram-positive rods like lactobacilli and Propionibacterium acnes (2.0 to 4.0 µg/mL).[1]
The comparative data underscores this compound's potential, especially in the context of rising resistance to other anti-anaerobic agents. For instance, resistance to clindamycin and metronidazole has been increasingly reported in clinically important anaerobes like the Bacteroides fragilis group.[1]
Table 1: Comparative In Vitro Activity of this compound and Other Antimicrobial Agents Against 306 Anaerobic Bacteria[1][2]
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.03 | 0.5 |
| Linezolid | 2 | 4 |
| Imipenem | 0.125 | 1 |
| Amoxicillin-clavulanate | 0.5 | 2 |
| Moxifloxacin | 0.5 | 2 |
| Gatifloxacin | 0.5 | 4 |
| Metronidazole | 1 | 4 |
| Clindamycin | 0.25 | 8 |
| Quinupristin-dalfopristin | 1 | >8 |
| Teicoplanin | 1 | >16 |
| Vancomycin | >16 | >16 |
Bactericidal Activity and Enhanced Killing Kinetics
Beyond its potent inhibitory activity, this compound has demonstrated a concentration-dependent bactericidal effect against anaerobic pathogens.[3] A time-kill kinetics study revealed that this compound was superior to Linezolid, achieving killing of most anaerobic pathogens within 4-8 hours.[3][4] In the case of Bacteroides fragilis, killing was observed at 24 hours.[3][4]
Further validation of its efficacy comes from a murine disk implant infection model using B. fragilis. In this model, this compound treatment resulted in a 5.39 log₁₀ reduction in bacterial count, a significantly greater effect than the 1.15 log₁₀ reduction observed with Linezolid.[3]
Mechanism of Action: A Dual-Pronged Attack
Like other oxazolidinones, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[5][6][7] It achieves this by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.[5][6][7] This mode of action is distinct from other protein synthesis inhibitors, which contributes to the lack of cross-resistance with other antibiotic classes.[6]
Interestingly, studies on Bacteroides fragilis suggest that this compound may possess an additional mechanism of action involving non-specific inhibition of cell wall synthesis.[3] This dual mechanism, combining potent and rapid protein synthesis inhibition with cell wall disruption, could explain its potent cidal activity against gram-negative anaerobes.[3]
Experimental Protocols
The following section details the methodologies employed in the key studies cited in this guide.
MIC Determination by Agar Dilution
The in vitro susceptibility of anaerobic isolates to this compound and comparator agents was determined using the agar dilution method, a standardized technique for antimicrobial susceptibility testing.
Workflow for MIC Determination by Agar Dilution
Time-Kill Kinetics Assay
The bactericidal activity of this compound was assessed using a time-kill kinetics assay.
References
- 1. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antianaerobe activity of RBX 7644 (this compound), a new oxazolidinone, compared with those of eight other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-anaerobic potential of this compound: insight into its mechanism of action against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Ranbezolid Demonstrates Potential Advantages Over Linezolid Against Staphylococci, But Data on Resistant Strains Remains Limited
A comprehensive review of available preclinical data indicates that ranbezolid, a novel oxazolidinone antibiotic, exhibits comparable or superior in vitro activity against linezolid-susceptible staphylococci when compared to linezolid. Notably, this compound has demonstrated bactericidal activity against Staphylococcus epidermidis, a characteristic not observed with the generally bacteriostatic linezolid. However, a critical gap exists in the publicly available data regarding the performance of this compound against staphylococcal strains that have developed resistance to linezolid.
This guide provides a detailed comparison of the performance of this compound and linezolid against staphylococci, focusing on key preclinical metrics such as minimum inhibitory concentration (MIC) and time-kill kinetics. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial agents.
In Vitro Activity Against Linezolid-Susceptible Staphylococci
This compound has shown potent in vitro activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA, MRSA) and Staphylococcus epidermidis (MSSE, MRSE).[1] The following table summarizes the MIC values for this compound and linezolid against representative susceptible strains.
| Antibiotic | Organism (Strain) | MIC (µg/mL) |
| This compound | S. aureus (ATCC 25923) | 1 |
| Linezolid | S. aureus (ATCC 25923) | 2 |
| This compound | S. epidermidis (ATCC 23760) | 1 |
| Linezolid | S. epidermidis (ATCC 23760) | 2 |
Time-Kill Kinetics: A Bactericidal Advantage for this compound Against S. epidermidis
Time-kill assays are crucial for understanding the pharmacodynamic properties of an antibiotic, specifically whether it inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal). Against S. aureus, both this compound and linezolid were found to be primarily bacteriostatic. However, against S. epidermidis, this compound demonstrated a clear bactericidal effect, a significant advantage over the bacteriostatic action of linezolid.[1]
| Antibiotic | Organism (Strain) | Concentration | Time to ≥3-log10 CFU/mL Reduction | Outcome |
| This compound | S. aureus (ATCC 25923) | 16 µg/mL | Not Achieved | Bacteriostatic |
| Linezolid | S. aureus (ATCC 25923) | ≤ 16 µg/mL | Not Achieved | Bacteriostatic |
| This compound | S. epidermidis (ATCC 23760) | 4 x MIC | 6 hours | Bactericidal |
| Linezolid | S. epidermidis (ATCC 23760) | 4 x MIC | Not Achieved | Bacteriostatic |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Time-Kill Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of the compounds.
Mechanism of Action and Resistance
Both this compound and linezolid belong to the oxazolidinone class of antibiotics and share a common mechanism of action: the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This prevents the formation of the initiation complex, a crucial step in protein synthesis.
Linezolid resistance in staphylococci is primarily mediated by two mechanisms:
-
Target Site Mutations: Point mutations in the V domain of the 23S rRNA gene, most commonly the G2576T substitution, reduce the binding affinity of linezolid to the ribosome.
-
Acquisition of the cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, also leading to reduced drug binding. This gene is particularly concerning as it can be transferred horizontally between bacteria via plasmids.
Performance Against Linezolid-Resistant Staphylococci: A Data Gap
Despite the promising activity of this compound against susceptible strains, there is a notable absence of publicly available, peer-reviewed studies directly comparing the in vitro or in vivo efficacy of this compound against well-characterized linezolid-resistant staphylococcal isolates. While some newer oxazolidinones have demonstrated the ability to overcome certain linezolid resistance mechanisms, specific data for this compound is not yet available in the scientific literature.
Therefore, while the unique bactericidal activity of this compound against S. epidermidis and its potent activity against susceptible staphylococci are encouraging, further studies are urgently needed to elucidate its potential role in treating infections caused by linezolid-resistant strains. Researchers are encouraged to investigate the activity of this compound against staphylococci harboring the G2576T mutation and the cfr gene to fully understand its clinical potential.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ranbezolid
The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with novel compounds like Ranbezolid, an oxazolidinone antibiotic, adherence to proper disposal protocols is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the integrity of your research environment and minimizing ecological impact.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in its safe management.
| Property | Value |
| Chemical Formula | C21H24FN5O6[1] |
| Molecular Weight | 461.45 g/mol [1] |
| Appearance | Likely a solid, white or off-white powder (based on related compounds) |
| Solubility | Insoluble in water[2] |
Experimental Protocols for Safe Disposal
The primary goal of these procedures is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel.
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, a thorough risk assessment should be conducted. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
PPE: At a minimum, personnel should wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
Step-2: Segregation of Waste
Proper segregation is crucial to ensure that chemical waste is handled correctly.
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: In-Lab Decontamination (where applicable)
For minor spills or contaminated surfaces, decontaminate the area using a suitable disinfectant or cleaning agent as recommended by your institution's safety protocols. All materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.
Step 4: Storage of Hazardous Waste
Store all hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Ensure containers are properly sealed to prevent leaks or spills.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Preferred Method: The best environmental option for the destruction of pharmaceuticals is high-temperature incineration in a purpose-built facility.[3]
-
Landfill: Disposal in a sanitary landfill should only be considered if incineration is not available and should be done in accordance with local regulations for chemical waste.
Alternative Disposal for Small Quantities (Non-Laboratory Settings)
For very small, residual amounts in a non-professional setting, and in the absence of a take-back program, the U.S. Food and Drug Administration (FDA) provides the following guidance for disposing of medicines in household trash:[4]
-
Remove the medicine from its original container.
-
Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[4]
-
Place the mixture in a sealed plastic bag or other sealed container.[4]
-
Throw the container in your household trash.[4]
-
Scratch out all personal information on the prescription label of the empty container before disposing of it.[4]
Crucially, do not flush this compound down the toilet or drain. This can lead to the contamination of water systems and contribute to the development of antibiotic resistance in the environment.[5][6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and contributing to a safer research ecosystem. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification.
References
- 1. medkoo.com [medkoo.com]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. iwaste.epa.gov [iwaste.epa.gov]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Essential Safety and Operational Guidance for Handling Ranbezolid
Personal Protective Equipment (PPE)
When handling Ranbezolid, particularly in powder form, appropriate personal protective equipment is essential to prevent exposure.[1][2][3]
Recommended PPE for Handling this compound Powder:
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated gloves (tested to ASTM D6978 standard) | Prevents skin contact and absorption.[3] |
| Gown | Impermeable, disposable gown with closed front and cuffs | Protects skin and clothing from contamination.[3] |
| Eye Protection | Safety glasses with side shields or goggles (compliant with EN 166 or equivalent) | Protects eyes from dust particles and splashes.[2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Minimizes inhalation of airborne particles, especially during weighing and transferring. |
Handling and Operational Procedures
Safe handling practices are critical to minimize the risk of exposure to this compound.
Engineering Controls:
-
Work with this compound powder within a certified chemical fume hood or a containment primary engineering control (C-PEC) such as a glove box to minimize airborne particles.[4]
Procedural Steps for Handling:
-
Preparation: Designate a specific area for handling this compound. Before starting, ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations of powdered this compound within a containment system to prevent dust generation.[1]
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory area.[2][5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area.
Spill Response Protocol:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess: Evaluate the extent of the spill and determine if it can be safely managed by laboratory personnel.
-
PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use absorbent pads to contain the liquid.
-
Cleanup: Collect the spilled material using a method that minimizes dust generation, such as a damp cloth or a vacuum with a HEPA filter.[1] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[5]
Below is a workflow for handling a this compound spill:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm.
Waste Segregation and Disposal:
-
Solid Waste: All unused this compound powder, contaminated PPE (gloves, gowns, etc.), and cleaning materials should be collected in a clearly labeled, sealed container for hazardous chemical waste.[4]
-
Liquid Waste: Stock solutions of this compound should be considered hazardous chemical waste and collected in an appropriate, labeled container for disposal according to institutional guidelines.[6]
-
Contaminated Media: Cell culture media containing this compound should be treated as chemical waste. While autoclaving can sterilize the media, it may not degrade the antibiotic.[6] Therefore, it is recommended to collect it as chemical waste.
The following diagram illustrates the decision process for this compound waste disposal:
Occupational Exposure
Routes of Exposure:
-
Inhalation: Breathing in dust from the powder.[5]
-
Skin Contact: Direct contact with the powder or solutions.[5]
-
Eye Contact: Contact with airborne particles or splashes.[5]
-
Ingestion: Accidental swallowing of the substance.[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for 15-20 minutes. Get medical attention if irritation develops.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7]
Occupational Exposure Limits (OELs):
-
There are no established specific OELs for this compound. For the related compound Linezolid, some jurisdictions have set OELs. For example, in Belgium, the OEL-TWA is 10 mg/m³.[1] In the absence of a specific OEL for this compound, it is prudent to handle it as a potent compound and minimize exposure to the lowest reasonably achievable level. Occupational Exposure Banding (OEB) is a system used to categorize substances based on their hazard potential when an OEL is not available.[8][9] Given its pharmacological activity, this compound would likely fall into a category requiring stringent containment and handling practices.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. publications.ashp.org [publications.ashp.org]
- 4. safety.duke.edu [safety.duke.edu]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. bitesizebio.com [bitesizebio.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
